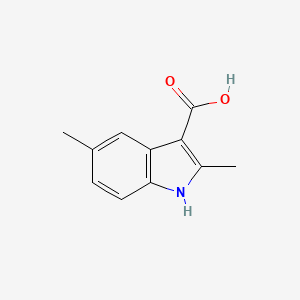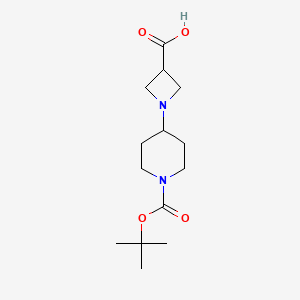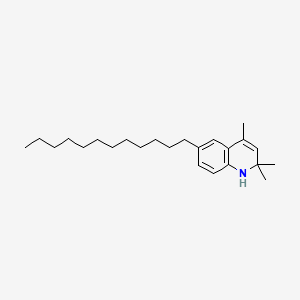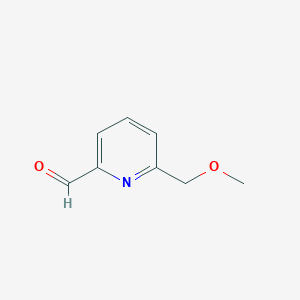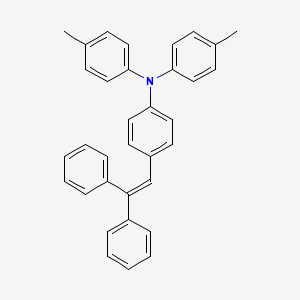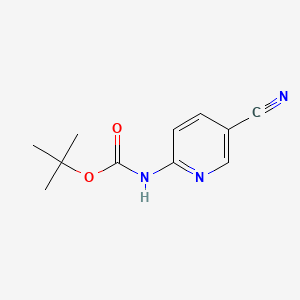
2-(Boc-amino)-5-cyanopyridine
Descripción general
Descripción
2-(Boc-amino)-5-cyanopyridine is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Peptide Chemistry
2-(Boc-amino)-5-cyanopyridine derivatives have been utilized in the synthesis and characterization of redox derivatives of lysine and related peptides. Such derivatives, containing electron donors like phenothiazine or redox chromophores such as tris(2,2'-bipyridine)ruthenium(II), are synthesized and characterized to explore their potential in engineering light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Electrophilic Amination
This compound derivatives are also involved in electrophilic amination processes. For example, the preparation and use of N-Boc-3-(4-cyanophenyl)oxaziridine, a new reagent that transfers an N-Boc group to N- and C-nucleophiles, demonstrates the compound's role in forming N β -Boc-hydrazines and N-Boc-amino derivatives (Vidal et al., 1993).
Triazole-based Scaffolds
The compound is relevant in the synthesis of triazole-based scaffolds. Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, for instance, involves using this compound derivatives to create protected versions of triazole amino acids. This process is crucial for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Mimicking β-Strand in Peptides
The compound also finds application in mimicking β-strand structures in peptides. Unnatural amino acid derivatives of this compound, with specific hydrogen-bonding functionality, can replicate the hydrogen-bonding side of a tripeptide β-strand. Such derivatives are used in the synthesis of peptides that form β-sheet-like hydrogen-bonded dimers, contributing significantly to the field of peptide chemistry (Nowick et al., 2000).
Antibacterial Activity and Molecular Docking Studies
In addition to these applications, this compound derivatives have been used in the synthesis of compounds with antibacterial properties. Studies assessing the antibacterial activity and conducting molecular docking analyses on these compounds provide insights into their potential use as antibacterial agents with high potency (Kibou et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 2-(Boc-amino)-5-cyanopyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is to act as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is stable under most conditions, which suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is stable under most conditions, but can be cleaved under mild acidolysis . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-cyanopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQQNZYKHZVLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654793 | |
| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-44-9 | |
| Record name | tert-Butyl (5-cyanopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


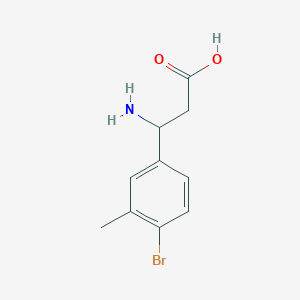

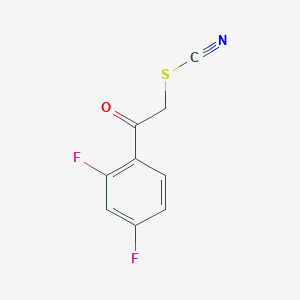
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)

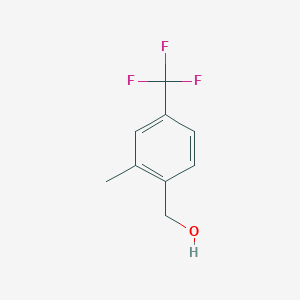
![[(4R)-4-[(1'S,2'S,3S,4S,4'S,8'R,12'R)-15'-acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl]pentyl] acetate](/img/structure/B3030342.png)


